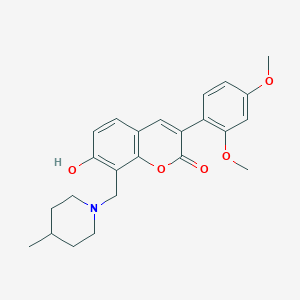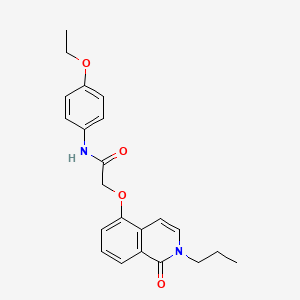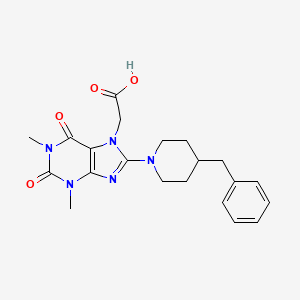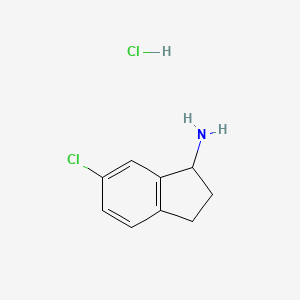![molecular formula C21H19N3S B2566249 5,7-dimethyl-6-[(E)-3-phenyl-2-propenyl]-3-(3-thienyl)pyrazolo[1,5-a]pyrimidine CAS No. 865660-41-9](/img/structure/B2566249.png)
5,7-dimethyl-6-[(E)-3-phenyl-2-propenyl]-3-(3-thienyl)pyrazolo[1,5-a]pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,7-dimethyl-6-[(E)-3-phenyl-2-propenyl]-3-(3-thienyl)pyrazolo[1,5-a]pyrimidine is an organic compound of great interest in the scientific community due to its potential applications in various fields. This compound is a member of the class of pyrazolo[1,5-a]pyrimidines and has a molecular formula of C14H14N2S. It is a white crystalline solid with a melting point of 105-106°C and a boiling point of 287-288°C. The compound has a molecular weight of 246.34 g/mol and a density of 1.17 g/cm3 at 25°C.
Applications De Recherche Scientifique
Antimicrobial Applications
Pyrazolo[1,5-a]pyrimidine derivatives have been synthesized and evaluated for their antimicrobial activities. Studies have shown that these compounds exhibit significant antibacterial and antifungal activities, with certain derivatives demonstrating potent inhibitory effects against various strains of bacteria and fungi. For example, Kumar et al. (2014) reported the synthesis of pyrimidine pyrazole heterocycles with notable antimicrobial activity, highlighting the potential of these compounds in addressing drug resistance issues (Kumar et al., 2014).
Anticancer Applications
Research has also explored the anticancer properties of pyrazolo[1,5-a]pyrimidine derivatives. These compounds have been found to possess anticancer and anti-5-lipoxygenase activities, suggesting their potential as therapeutic agents in cancer treatment. For instance, Rahmouni et al. (2016) synthesized a novel series of pyrazolopyrimidines derivatives and evaluated their efficacy against cancer cell lines, highlighting their potential in anticancer drug development (Rahmouni et al., 2016).
Synthetic Methodologies and Structural Analysis
The synthesis and structural analysis of pyrazolo[1,5-a]pyrimidine derivatives have been a focus of research, with studies detailing efficient synthetic routes and the characterization of these compounds. Salem et al. (2015) discussed the regioselective synthesis of fused heterocycles, including pyrazolo[1,5-a]pyrimidine, under thermal and microwave irradiation conditions, contributing to the understanding of their chemical properties and potential applications (Salem et al., 2015).
Analgesic and Anti-inflammatory Applications
Some pyrazolo[1,5-a]pyrimidine derivatives have been evaluated for their analgesic and anti-inflammatory activities, offering insights into their potential as non-steroidal anti-inflammatory drugs (NSAIDs). Research has identified compounds within this class that exhibit significant analgesic and anti-inflammatory effects without the gastrointestinal side effects commonly associated with traditional NSAIDs (Shaaban et al., 2008).
Novel Biological Activities
Further investigations have revealed a broad spectrum of biological activities associated with pyrazolo[1,5-a]pyrimidine derivatives, including their role as RNA polymerase inhibitors and their antimicrobial efficacy against specific pathogens. These studies underscore the versatility of pyrazolo[1,5-a]pyrimidine derivatives in scientific research and their potential for developing new therapeutic agents (Abdallah & Elgemeie, 2022).
Propriétés
IUPAC Name |
5,7-dimethyl-6-[(E)-3-phenylprop-2-enyl]-3-thiophen-3-ylpyrazolo[1,5-a]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3S/c1-15-19(10-6-9-17-7-4-3-5-8-17)16(2)24-21(23-15)20(13-22-24)18-11-12-25-14-18/h3-9,11-14H,10H2,1-2H3/b9-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDFOTSDYMPRRPM-RMKNXTFCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC2=C(C=NN12)C3=CSC=C3)C)CC=CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=NC2=C(C=NN12)C3=CSC=C3)C)C/C=C/C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5,7-dimethyl-6-[(E)-3-phenyl-2-propenyl]-3-(3-thienyl)pyrazolo[1,5-a]pyrimidine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-4-oxo-4H-chromene-2-carboxamide](/img/structure/B2566166.png)

![2-{[5-(furan-2-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B2566168.png)
![3,5-dimethyl-N-((2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)isoxazole-4-carboxamide](/img/structure/B2566171.png)


![Tert-butyl 2-amino-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2566177.png)

![N-(1,3-benzodioxol-5-yl)-2-(4-oxo-1-propyl[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2566181.png)
![2-Phenyl-4-(phenylsulfanyl)thieno[3,2-d]pyrimidine](/img/structure/B2566184.png)
![1-[2-(aminomethyl)phenyl]-N-methylmethanesulfonamide](/img/structure/B2566185.png)

![(2E)-1-[4-(3-chlorophenyl)piperazin-1-yl]-3-(2,3,4-trimethoxyphenyl)prop-2-en-1-one](/img/structure/B2566188.png)
